Cimiracemate A
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Overview
Description
Cimiracemate A is a compound with the molecular formula C19H18O7 . It is a powder in physical form and is sourced from the herbs of Cimicifuga racemosa .
Molecular Structure Analysis
The molecular structure of this compound is consistent with its molecular formula C19H18O7 . The compound has a monoisotopic mass of 358.105255 Da .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 358.4 g/mol . .Scientific Research Applications
Osteoprotection in Glucocorticoid-Induced Osteoporosis
Cimiracemate A has shown protective effects against glucocorticoid-induced osteoporosis in rats. Research conducted by Ding, Shi, and Yang (2019) highlighted its ability to ameliorate bone microarchitecture and reduce inflammation, suggesting its potential in osteoporosis treatment (Ding, Shi, & Yang, 2019).
Synthesis and Chemical Analysis
The synthesis of Cimiracemate B, a related compound, has been described, providing insight into the chemical composition and potential applications of this compound. Chen et al. (2005) detailed this process, which is crucial for its potential medicinal use (Chen et al., 2005).
Anti-Inflammatory Effects
Yang et al. (2009) identified this compound as a key bioactive constituent in Cimicifuga species, demonstrating its significant anti-inflammatory effects. This suggests its potential therapeutic use in treating inflammation-related disorders (Yang et al., 2009).
Protection in Rheumatoid Arthritis
A study by Zou et al. (2021) showed that this compound provided protection in neonatal rats with rheumatoid arthritis. This was achieved by regulating pathways associated with inflammation, indicating its potential in arthritis management (Zou et al., 2021).
Antioxidant Properties
In a study on black cohosh, which contains this compound, Burdette et al. (2002) found that it protected against DNA damage caused by reactive oxygen species, highlighting its antioxidant capacity. This suggests its potential role in preventing oxidative stress-related diseases (Burdette et al., 2002).
Mechanism of Action
Cimiracemate A has been shown to have potent effects in inhibiting tumor necrosis factor-α (TNF-α) activity . TNF-α is involved in the progression of various chronic diseases including rheumatoid arthritis and tumorigenesis . In another study, this compound was found to protect against glucocorticoid-induced osteoporosis by regulating the RANKL/RANK/OPG signaling pathway .
Safety and Hazards
Future Directions
properties
CAS RN |
478294-16-5 |
---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18O7/c1-25-18-6-3-12(9-17(18)23)4-7-19(24)26-11-14(20)8-13-2-5-15(21)16(22)10-13/h2-7,9-10,21-23H,8,11H2,1H3/b7-4+ |
InChI Key |
BZBZUGSXRITWQR-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
synonyms |
cimiracemate A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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